2-[(3-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Description
Properties
IUPAC Name |
2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-11-4-2-5-12(8-11)10-23-17-19-16-18-14-6-3-7-15(22)13(14)9-21(16)20-17/h2,4-5,8-9H,3,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRQFUBQCIJCCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN3C=C4C(=NC3=N2)CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves multi-step synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 3-amino-1,2,4-triazole and a suitable aldehyde, followed by cyclization and dehydration, can lead to the formation of the triazoloquinazoline scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the synthesis. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(3-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
2-[(3-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 2-[(3-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s triazole and quinazoline moieties enable it to form hydrogen bonds and other interactions with biological receptors. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The triazoloquinazolinone scaffold is highly modular, with variations in substituents significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| 2-[(3-Methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one (Target Compound) | 3-Methylbenzylsulfanyl | C₁₈H₁₈N₄OS | 354.43 | Sulfur-linked aromatic group; moderate lipophilicity |
| 2-(Isopentylsulfanyl)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one | Isopentylsulfanyl, 2-thienyl | C₁₈H₂₀N₄OS₂ | 372.50 | Thiophene and branched alkyl chain; increased steric bulk |
| 3-(Trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one (Sitagliptin Impurity) | Trifluoromethyl, pyrazinone core | C₆H₅F₃N₄O | 206.13 | Compact structure; high electronegativity due to CF₃ group |
| 3-Benzylsulfanyl-6-(5-methyl-1,2-oxazol-3-yl)-1,2,4-triazolo[5,1-b]quinazolin-8(5H)-one | Benzylsulfanyl, oxazolyl | C₂₀H₁₆N₆O₂S | 428.45 | Hybrid heterocyclic system; enhanced hydrogen-bonding capacity |
Table 2: Reaction Condition Comparison
Q & A
Q. What are the established multi-step synthesis routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Condensation of 1H-1,2,4-triazol-5-amine with ethyl 2-oxo-cyclohexanecarboxylate under reflux in acetic acid to form the triazoloquinazolinone core .
- Step 2 : Introduction of the 3-methylbenzylsulfanyl group via nucleophilic substitution or thiol-ene coupling. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid by-products .
- Catalyst Optimization : Using deep eutectic solvents (e.g., NGPU catalyst) can enhance efficiency, reducing reaction time from 24 hours to 6–8 hours with yields >85% .
Q. Key Data :
| Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| NGPU | 6–8 | 85–90 | >98 |
| Conventional | 24 | 60–70 | 90–95 |
Q. How is the compound structurally characterized, and what spectroscopic markers confirm its identity?
- Methodological Answer :
- NMR :
- ¹H NMR : Aromatic protons (6.5–8.5 ppm), methylene protons in the dihydroquinazolinone ring (2.8–3.5 ppm), and sulfanyl group protons (1.2–1.5 ppm) .
- ¹³C NMR : Carbonyl signals (~170 ppm), triazole carbons (140–150 ppm), and methylbenzyl carbons (20–25 ppm) .
- Mass Spectrometry : HR-ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 414.5) .
- IR : Stretching vibrations for C=O (~1650 cm⁻¹) and C-S (~650 cm⁻¹) .
Q. What in vitro assays are used for preliminary biological activity screening?
- Methodological Answer :
- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against S. aureus and C. albicans .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or cytochrome P450 isoforms .
Q. Example Data :
| Substituent | MIC (μg/mL) | IC₅₀ (μM) |
|---|---|---|
| 3-Methylbenzylsulfanyl | 12.5 | 8.2 |
| 4-Chlorophenyl | 6.3 | 5.7 |
Advanced Research Questions
Q. How can molecular docking and SAR studies elucidate the mechanism of action?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., EGFR kinase). Key interactions include hydrogen bonding with the triazole ring and hydrophobic contacts with the 3-methylbenzyl group .
- SAR Analysis : Compare derivatives with varying substituents (e.g., fluorophenyl vs. methoxyphenyl) to identify critical pharmacophores. For example, electron-withdrawing groups enhance kinase inhibition by 30–40% .
Q. How should researchers resolve contradictions in bioactivity data across structurally similar analogs?
- Methodological Answer :
- Controlled Replication : Re-test compounds under identical assay conditions (e.g., pH, serum concentration) to isolate structural effects .
- Metabolic Stability : Use hepatic microsome assays to assess if discrepancies arise from differential metabolism (e.g., CYP3A4 degradation) .
- Crystallography : Solve co-crystal structures of analogs bound to targets to identify steric or electronic clashes .
Q. What strategies optimize ADMET properties for preclinical development?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP values >5, improving solubility .
- Plasma Protein Binding : Use equilibrium dialysis to measure binding percentages; aim for <90% to ensure free drug availability .
- hERG Inhibition : Patch-clamp assays to assess cardiac toxicity risks; modify the sulfanyl group if IC₅₀ < 10 μM .
Q. How can computational methods guide the design of derivatives with enhanced selectivity?
- Methodological Answer :
- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, electron-deficient triazole rings favor nucleophilic attack .
- Machine Learning : Train models on existing bioactivity datasets to predict substituent effects. For instance, random forest models achieve >80% accuracy in IC₅₀ prediction .
Data Contradiction Analysis
Q. Why do similar triazoloquinazolinones show variable antimicrobial activity despite minor structural differences?
- Resolution Framework :
- Membrane Permeability : Measure compound uptake in bacterial cells via LC-MS; bulky substituents (e.g., isopropylphenyl) reduce penetration .
- Resistance Mechanisms : Perform genomic sequencing of resistant strains to identify efflux pump upregulation (e.g., mdr1 gene) .
Synthesis Optimization Table
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Catalyst | NGPU | Yield ↑30%, Purity ↑5% | |
| Solvent | Acetic acid (reflux) | By-products ↓15% | |
| Temperature | 80–90°C | Reaction time ↓50% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
